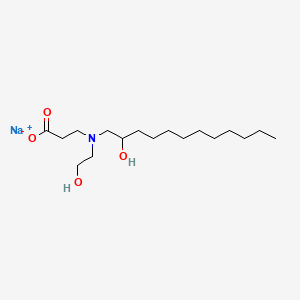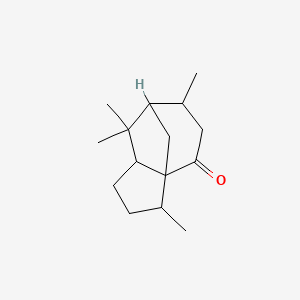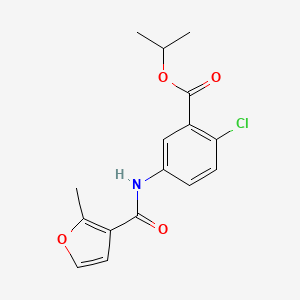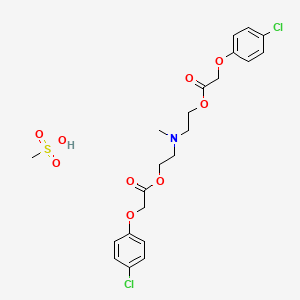
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chlorophenoxy group and a methanesulphonate group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate typically involves multiple steps. One common method includes the reaction of p-chlorophenol with ethylene oxide to form 2-(p-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl chloride. Finally, this compound is reacted with methylamine and methanesulphonic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.
化学反応の分析
Types of Reactions
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
科学的研究の応用
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate involves its interaction with specific molecular targets. The p-chlorophenoxy group can interact with cellular proteins, potentially inhibiting their function. The methanesulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and enzyme activity.
類似化合物との比較
Similar Compounds
- Bis(2-(2-(p-methoxyphenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-bromophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-nitrophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
Uniqueness
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is unique due to the presence of the p-chlorophenoxy group, which imparts specific chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the methanesulphonate group enhances its solubility, making it more suitable for biological studies and potential therapeutic uses.
特性
CAS番号 |
80723-12-2 |
|---|---|
分子式 |
C22H27Cl2NO9S |
分子量 |
552.4 g/mol |
IUPAC名 |
2-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl-methylamino]ethyl 2-(4-chlorophenoxy)acetate;methanesulfonic acid |
InChI |
InChI=1S/C21H23Cl2NO6.CH4O3S/c1-24(10-12-27-20(25)14-29-18-6-2-16(22)3-7-18)11-13-28-21(26)15-30-19-8-4-17(23)5-9-19;1-5(2,3)4/h2-9H,10-15H2,1H3;1H3,(H,2,3,4) |
InChIキー |
DWQYFAMXKBYGAA-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CCOC(=O)COC2=CC=C(C=C2)Cl.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


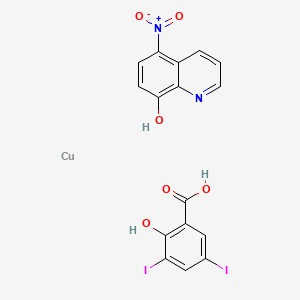
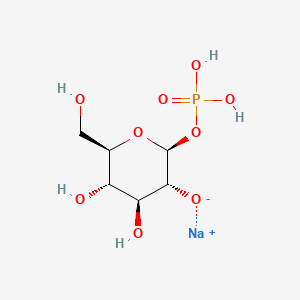
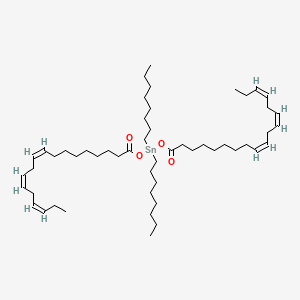
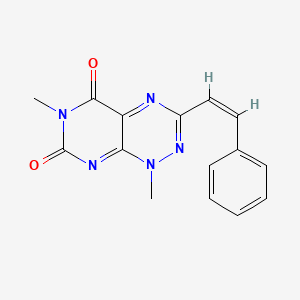
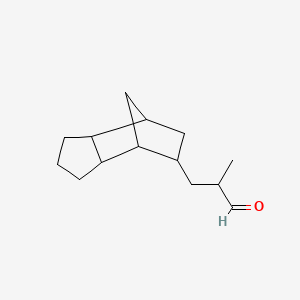

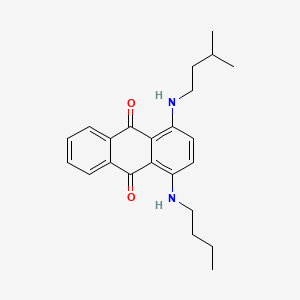


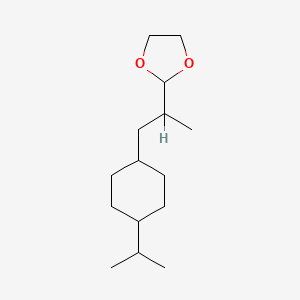
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
